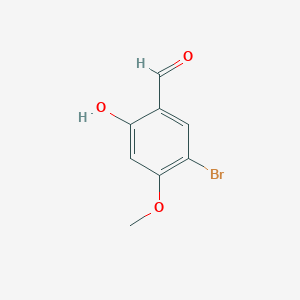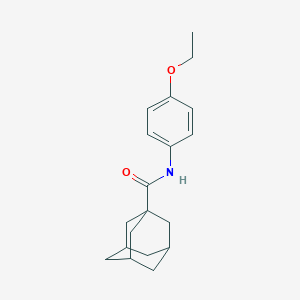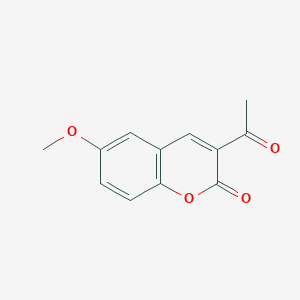
5-Bromo-2-hydroxy-4-méthoxybenzaldéhyde
Vue d'ensemble
Description
5-Bromo-2-hydroxy-4-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO3 5-Bromoisovanillin . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and has applications in scientific research.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of various heterocyclic compounds.
Biology:
- Utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine:
- Investigated for its potential use in the development of drugs, particularly those targeting neurological conditions.
Industry:
Analyse Biochimique
Biochemical Properties
The role of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde in biochemical reactions is not well-documented. Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules. For instance, benzaldehyde derivatives are known to interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism .
Cellular Effects
It is known that benzaldehyde derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzaldehyde derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Isovanillin: One common method involves the bromination of isovanillin. Isovanillin is dissolved in glacial acetic acid, and bromine is added dropwise at a controlled temperature.
Industrial Production Methods: Industrially, the compound can be synthesized using similar bromination techniques but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-2-hydroxy-4-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
Reduction: 5-Bromo-2-hydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde largely depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited.
Comparaison Avec Des Composés Similaires
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with the methoxy group in a different position.
5-Bromovanillin: Contains an additional hydroxyl group on the benzene ring.
2-Bromo-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with different positions of the bromine and hydroxyl groups.
Uniqueness:
- The specific arrangement of functional groups in 5-Bromo-2-hydroxy-4-methoxybenzaldehyde makes it a versatile intermediate in organic synthesis.
- Its unique reactivity profile allows for selective transformations that are not easily achievable with other similar compounds.
Propriétés
IUPAC Name |
5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSWZLKWHLYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355904 | |
| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-36-9 | |
| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)







![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)


